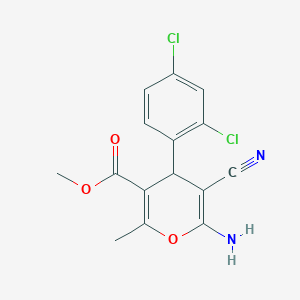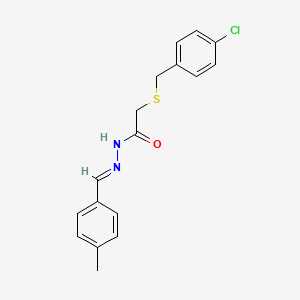![molecular formula C30H43NO2 B11550256 2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11550256.png)
2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, typically involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs environmentally friendly routes. For example, the synthesis of benzimidazo[2,1-a]isoquinoline can be achieved using 2-ethynylbenzaldehyde and substituted alkynylbenzaldehyde as raw materials, reacting with various substituted o-phenylenediamines and aliphatic amines in ethanol .
Chemical Reactions Analysis
Types of Reactions
2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of the hepatitis C virus NS5B polymerase . This inhibition occurs by binding to the non-nucleoside binding site Thumb Site II of the polymerase, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[de]isoquinoline-1,3(2H)-dione: Known for its selective inhibition of HCV NS5B polymerase.
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione: Another isoquinoline derivative with distinct chemical properties.
Uniqueness
2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its long octadecyl chain, which may impart specific physical and chemical properties, such as increased hydrophobicity and potential for membrane interaction .
Properties
Molecular Formula |
C30H43NO2 |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
2-octadecylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C30H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-31-29(32)26-22-18-20-25-21-19-23-27(28(25)26)30(31)33/h18-23H,2-17,24H2,1H3 |
InChI Key |
XJTZVCNDQKHKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11550178.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11550184.png)
![4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11550187.png)
![3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11550191.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate](/img/structure/B11550192.png)

![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11550208.png)
![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550210.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11550217.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11550223.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550226.png)
![4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11550232.png)


